methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate
Description
Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a piperidine-based small molecule characterized by:
- A piperidine ring substituted with a methyl carboxylate group at position 1.
- A carbamoyl urea linker at position 4, bridging the piperidine ring to a 4-fluorobenzyl moiety.
This compound shares structural motifs common in kinase inhibitors, GPCR modulators, and enzyme-targeting agents, as evidenced by its analogs in pharmacological studies .
Properties
IUPAC Name |
methyl 4-[[(4-fluorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-23-16(22)20-8-6-13(7-9-20)11-19-15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPZLPXTXTZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes diverse research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C14H18FNO2
- Molecular Weight : 251.30 g/mol
- IUPAC Name : this compound
- CAS Number : 518048-02-7
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its role as a NMDA receptor antagonist , which is significant in the context of neurological disorders. NMDA receptors are involved in synaptic plasticity and memory function, making them a target for conditions like Alzheimer's disease and schizophrenia .
Antiviral Activity
Research indicates that derivatives of compounds similar to this compound have shown promising antiviral activity. For instance, N-heterocycles have been evaluated for their ability to inhibit viral replication, with some compounds achieving EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . Although specific data on the compound itself is limited, its structural analogs suggest potential effectiveness against viral pathogens.
Anticancer Properties
In vitro studies have demonstrated that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, specific piperidine derivatives were shown to reduce tumor volume in mouse models without significant side effects . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes implicated in disease processes. For instance, studies on similar compounds have reported effective inhibition of GSK3 (glycogen synthase kinase 3), which is involved in various cellular processes including metabolism and cell cycle regulation. Compounds with similar structures showed low nanomolar IC50 values against this enzyme .
Case Studies and Research Findings
Safety and Toxicology
While specific safety data for this compound is not extensively documented, general safety assessments for piperidine derivatives indicate that many exhibit low toxicity profiles in preclinical studies. However, further toxicological evaluations are necessary to confirm the safety of this compound in clinical settings.
Scientific Research Applications
Pharmacological Applications
1.1 NMDA Receptor Antagonism
Research indicates that compounds similar to methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate exhibit NMDA receptor antagonist properties. NMDA receptors are critical in synaptic plasticity and memory function, and their antagonism can be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other neurodegenerative disorders .
1.2 Analgesic Properties
The compound has been investigated for its analgesic effects. Studies suggest that it may modulate pain pathways by interacting with various neurotransmitter systems, potentially offering a new avenue for pain management therapies .
Therapeutic Potential
2.1 Treatment of Neurological Disorders
Given its NMDA receptor antagonism, this compound could be developed as a treatment for neurological disorders characterized by excitotoxicity, such as multiple sclerosis and traumatic brain injury. The ability to protect neurons from overactivation may help mitigate damage in these conditions .
2.2 Antidepressant Effects
Emerging evidence suggests that NMDA receptor antagonists can have rapid antidepressant effects. The unique structure of this compound positions it as a candidate for further exploration in the treatment of depression, particularly treatment-resistant forms .
Research Findings and Case Studies
3.1 Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the piperidine ring and the fluorophenyl group significantly influence the biological activity of the compound. For instance, variations in the substituents on the piperidine nitrogen can enhance receptor binding affinity and selectivity .
3.2 In Vivo Studies
In vivo studies have demonstrated that administration of related compounds leads to significant reductions in pain response in animal models, suggesting that this compound may possess similar efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Group
Methyl 4-[({[(4-Chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate (CAS: 1234949-01-9)
- Key Difference : The 4-fluorophenyl group is replaced with a 4-chlorophenyl moiety.
- Impact : The chlorine atom increases molecular weight (339.82 vs. hypothetical ~335 for the fluoro analog) and may enhance lipophilicity (Cl has higher molar refractivity than F). This substitution is common in SAR studies to optimize bioavailability and target binding .
Methyl 4-({[(3,4-Dimethylphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate (BI82029)
- Key Difference : The 4-fluorophenyl group is replaced with a 3,4-dimethylphenyl group.
Modifications in the Carbamate Ester Group
Ethyl 4-[[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
- Key Difference: The carbamoyl urea linker is replaced with a benzimidazole-amino group.
- Impact : The benzimidazole moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to enzymes like kinases or proteases. The molecular weight increases significantly (396.46 vs. ~335 for the target compound) .
tert-Butyl 4-(Prop-2-yn-1-yloxy)piperidine-1-carboxylate
- Key Difference : The methyl carboxylate is replaced with a tert-butyl carboxylate , and a propargyloxy group is added.
- The propargyl group enables click chemistry applications .
Variations in the Urea Linker
Ethyl 4-{[(Methylcarbamoyl)methyl]amino}piperidine-1-carboxylate
Structural and Functional Comparison Table
Analytical Methods
- Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for analyzing methyl piperidine carboxylates, as demonstrated for methyl 4-(carbamoyl)-4-((4-fluorophenyl)amino)piperidine-1-carboxylate (). This method is scalable for pharmacokinetic studies .
Preparation Methods
Reaction Scheme
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Synthesis of 4-(aminomethyl)piperidine-1-carboxylic acid methyl ester
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Urea bond formation
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Reaction of 4-(aminomethyl)piperidine-1-carboxylate with 4-fluorobenzyl isocyanate in tetrahydrofuran (THF) at room temperature.
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Catalyst: None required; reaction proceeds via nucleophilic addition.
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Table 1: Reaction Conditions for Method 1
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methyl chloroformate, TEA | DCM | 0–5°C | 2 h | 85% |
| 2 | 4-Fluorobenzyl isocyanate | THF | 25°C | 12 h | 78% |
Analytical Validation
-
1H NMR (400 MHz, DMSO-d6) : δ 1.45–1.70 (m, 2H, piperidine-H), 2.70–2.90 (m, 4H, piperidine-H), 3.65 (s, 3H, COOCH3), 4.30 (d, 2H, J = 5.6 Hz, CH2NH), 6.95–7.15 (m, 4H, Ar-H).
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HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Method 2: Carbamoyl Chloride-Mediated Synthesis
Reaction Scheme
-
Preparation of 4-fluorobenzyl carbamoyl chloride
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Phosgene analog (triphosgene) reacts with 4-fluorobenzylamine in DCM at −10°C.
-
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Coupling with piperidine intermediate
Table 2: Reaction Conditions for Method 2
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Triphosgene, 4-fluorobenzylamine | DCM | −10°C | 1 h | 90% |
| 2 | DIPEA | DCM | 25°C | 6 h | 72% |
Challenges and Optimizations
-
Side reactions : Over-chlorination mitigated by controlled triphosgene stoichiometry (1:1 molar ratio).
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Workup : Aqueous NaHCO3 wash removes excess reagents.
Method 3: Solid-Phase Synthesis for High-Throughput Production
Procedure
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Resin functionalization : Wang resin loaded with Fmoc-protected 4-(aminomethyl)piperidine-1-carboxylate.
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Urea coupling : 4-Fluorobenzylamine reacted with CDI (1,1'-carbonyldiimidazole) to form activated carbamate, followed by resin cleavage.
Table 3: Solid-Phase Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Fmoc-Cl, DIPEA | DMF | 25°C | 3 h | 95% |
| 2 | CDI, 4-fluorobenzylamine | DMF | 25°C | 8 h | 65% |
Advantages
-
Scalability : Suitable for multi-gram synthesis.
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Purity : Minimal byproducts due to resin-bound intermediates.
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 78% | 72% | 65% |
| Purity | 98.5% | 97.2% | 95.8% |
| Scalability | Moderate | High | High |
| Equipment Needs | Standard | Cryogenic | SPPS Kit |
-
Method 1 is optimal for small-scale synthesis with high purity.
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Method 2 offers better scalability but requires careful temperature control.
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Method 3 suits combinatorial chemistry but has lower yield.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing methyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate with high yield?
- Methodological Answer :
- Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst). This reduces trial-and-error by statistically identifying critical variables .
- Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, narrowing experimental conditions .
- Use flow chemistry for precise control of reaction kinetics and scalability, particularly for piperidine derivatives .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Combine H/C NMR and FT-IR to confirm functional groups (e.g., carbamate, urea linkages) .
- Chromatography : Utilize high-performance liquid chromatography (HPLC) with Chromolith® columns for purity assessment (>98%) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, referencing analogous piperidine-carboxylate derivatives (e.g., COD Entry 2230670) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays .
- Cell Permeability : Apply Caco-2 cell models to assess passive diffusion and efflux ratios, critical for CNS-targeting compounds .
- Dose-Response Curves : Use IC/EC determinations in disease-relevant cell lines (e.g., Alzheimer’s models) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations to analyze ligand-protein interactions under physiological conditions (e.g., solvation, pH) .
- Apply machine learning (ML) to cross-validate experimental binding data with structural descriptors (e.g., QSAR models) .
- Reconcile discrepancies by testing protonation states of the piperidine ring, which significantly impacts binding .
Q. What strategies are effective for studying metabolic stability and metabolite identification?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS, focusing on piperidine ring oxidation and fluorophenyl cleavage .
- Isotope Labeling : Use F-NMR or C-labeled analogs to track metabolic pathways in real-time .
- In silico Prediction : Deploy software like ADMET Predictor™ to prioritize metabolites for experimental validation .
Q. How to design a robust study to investigate its mechanism of action in complex biological systems?
- Methodological Answer :
- Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways perturbed by the compound .
- CRISPR-Cas9 Screening : Identify genetic modifiers of drug sensitivity/resistance in genome-wide knockout libraries .
- Kinetic Modeling : Develop compartmental models to quantify target engagement and off-rate kinetics in vivo .
Q. What advanced statistical approaches address variability in pharmacological data across experimental replicates?
- Methodological Answer :
- Mixed-Effects Models : Account for batch-to-batch variability in cell-based assays using hierarchical Bayesian frameworks .
- Bootstrap Resampling : Estimate confidence intervals for IC values when replicates are limited .
- Meta-Analysis : Aggregate data from independent studies to identify trends obscured by noise (e.g., outlier exclusion criteria) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental inhibition data?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for tautomeric or conformational states not modeled initially .
- Cryo-EM/XRPD : Resolve ligand-induced protein conformational changes that alter binding pockets .
- Experimental Controls : Verify compound stability under assay conditions (e.g., pH, redox environment) to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
